6-Chloro-3-iodopyridin-2-amine
Overview
Description
6-Chloro-3-iodopyridin-2-amine: is a halogenated pyridine derivative with the molecular formula C5H4ClIN2 and a molecular weight of 254.46 g/mol . This compound is of significant interest in organic synthesis due to its unique structural features, which include both chlorine and iodine substituents on the pyridine ring. These substituents make it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 6-Chloro-3-iodopyridin-2-amine typically involves halogenation reactions. One common method is the iodination of 6-chloropyridin-2-amine using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
6-Chloro-3-iodopyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: This compound is often used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to form carbon-carbon and carbon-nitrogen bonds.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products:
Substituted Pyridines: Formed through substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Aminated Pyridines: Formed through Buchwald-Hartwig amination.
Scientific Research Applications
Chemistry:
6-Chloro-3-iodopyridin-2-amine is widely used as a building block in organic synthesis. It is employed in the synthesis of complex heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine:
In medicinal chemistry, this compound is used to develop new therapeutic agents. Its derivatives have shown potential as antiviral, anticancer, and antimicrobial agents .
Industry:
In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodopyridin-2-amine in chemical reactions is primarily due to the presence of both a reactive amine group and halogen atoms. These functional groups offer multiple pathways for chemical interactions and transformations. For example, in palladium-catalyzed cross-coupling reactions, the halogen atoms facilitate the formation of carbon-carbon and carbon-nitrogen bonds .
Comparison with Similar Compounds
- 6-Chloro-2-iodopyridin-3-amine
- 5-Bromo-6-chloro-3-iodopyridin-2-amine
- 2-Chloro-3-iodopyridin-4-amine
Comparison:
6-Chloro-3-iodopyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which provides distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
6-chloro-3-iodopyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-4-2-1-3(7)5(8)9-4/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXIOSCUHASSOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670324 | |
Record name | 6-Chloro-3-iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
800402-06-6 | |
Record name | 6-Chloro-3-iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-chloro-3-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.